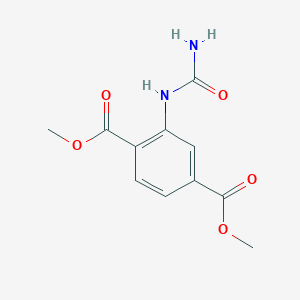
Dimethyl 2-ureidoterephthalate
Overview
Description
Dimethyl 2-ureidoterephthalate is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-ureidoterephthalate (DMUT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of DMUT, presenting research findings, case studies, and relevant data.
DMUT has been studied for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the cytotoxic effects of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thereby promoting apoptosis.
Anticancer Properties
Research indicates that DMUT exhibits significant anticancer activity. A study demonstrated that DMUT effectively inhibits the growth of various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and the disruption of cell cycle progression.
Table 1: Anticancer Activity of DMUT
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A2780 (Ovarian Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 15.3 | DNA damage response inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, DMUT has shown promise as an anti-inflammatory agent. Studies have reported that DMUT can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A recent study investigated the effects of DMUT on macrophage activation. Results indicated that DMUT significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions.
Safety Profile and Toxicity
The safety profile of DMUT has been evaluated in preclinical studies. Acute toxicity tests in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further assess chronic toxicity and potential side effects.
Table 2: Toxicity Profile of DMUT
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Acute Toxicity | 100 | No mortality or morbidity |
| Sub-chronic Toxicity | 50 | Mild gastrointestinal upset |
Properties
IUPAC Name |
dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-17-9(14)6-3-4-7(10(15)18-2)8(5-6)13-11(12)16/h3-5H,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKQRKIWGOYDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653910 | |
| Record name | Dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-56-4 | |
| Record name | Dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














